molecular formula C23H22N4O3S2 B6494663 N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide CAS No. 899958-89-5

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide

Número de catálogo: B6494663
Número CAS: 899958-89-5
Peso molecular: 466.6 g/mol
Clave InChI: VXTXGEFVOAVBNT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[4-(1H-1,3-Benzodiazol-2-yl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide (CAS No. 899732-09-3) is a heterocyclic compound with the molecular formula C23H21N3O3S3 and a molecular weight of 483.636 g/mol . Its structure features a piperidine-4-carboxamide core substituted with a thiophene-2-sulfonyl group and a 4-(1H-1,3-benzodiazol-2-yl)phenyl moiety.

Propiedades

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S2/c28-23(17-11-13-27(14-12-17)32(29,30)21-6-3-15-31-21)24-18-9-7-16(8-10-18)22-25-19-4-1-2-5-20(19)26-22/h1-10,15,17H,11-14H2,(H,24,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTXGEFVOAVBNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3)S(=O)(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Table 1: Key Structural Differences and Molecular Properties

Compound Name (Representative Examples) Substituent on Sulfonyl Group Molecular Formula Molecular Weight (g/mol) Yield (%) Key Spectral Features
Target Compound Thiophene-2-yl C23H21N3O3S3 483.636 N/A Not provided in evidence; inferred similarity to
4–9 3-Fluorophenyl C23H20FN3O3S2 469.55 47–72 1H NMR: δ 8.15 (s, 1H, NH), 7.85–7.10 (m, aromatic H); HRMS: m/z 470.1098 (calc.)
4–10 3-Chlorophenyl C23H20ClN3O3S2 486.00 47–72 IR: νC=O at 1660 cm⁻¹; 13C NMR: δ 167.4 (C=O)
4–22 2,4-Dimethylphenyl C25H25N3O3S2 487.61 75 1H NMR: δ 2.35 (s, 6H, CH3); HRMS: m/z 488.1415 (calc.)
4–26 2,4,6-Trifluorophenyl C22H17F3N3O3S2 508.51 16 19F NMR: δ -112.3 (m); IR: νS=O at 1160 cm⁻¹
4–24 3,5-Difluorophenyl C22H18F2N3O3S2 490.52 53 HRMS: m/z 491.0832 (calc.); MP: >250°C

Key Observations:

  • Substituent Diversity : Analogs vary in sulfonyl substituents, including halogens (F, Cl, Br), alkyl (methyl), and electron-donating groups (methoxy). The target compound’s thiophene group introduces a heteroaromatic system, differing from purely phenyl-based analogs.
  • Molecular Weight : The target compound (483.636 g/mol) is comparable to analogs but slightly lighter than dihalogenated derivatives (e.g., 4–10: 486.00 g/mol).
  • Synthetic Yields : Yields for analogs range widely (16–75%), influenced by steric and electronic effects of substituents. For example, 2,4-dimethylphenyl (4–22) achieves 75% yield due to reduced steric hindrance, while 2,4,6-trifluorophenyl (4–26) yields only 16% due to increased reactivity and purification challenges .

Spectral Characterization

Table 2: Comparative Spectral Data

Compound IR Features (cm⁻¹) 1H/13C NMR Highlights HRMS (ESI+)
Target Inferred νC=O ~1660–1680; νS=O ~1150–1250 Expected δ 8.1–7.2 (aromatic H), δ 167–173 (C=O) m/z 484.100 (calc. for C23H21N3O3S3)
4–9 νC=O at 1663; νS=O at 1165 δ 8.15 (s, NH); δ 167.4 (C=O) 470.1098 (calc.), 470.1101 (obs.)
4–22 νC=O at 1660; νCH3 at 2850 δ 2.35 (s, CH3); δ 142.5 (aromatic C) 488.1415 (calc.), 488.1418 (obs.)
4–24 νNH at 3278–3414; νC=S at 1247–1255 δ 7.8–7.1 (m, aromatic H); δ 154.1 (C-F) 491.0832 (calc.), 491.0835 (obs.)

Analysis:

  • IR Spectroscopy : The target compound’s thiophene-sulfonyl group may shift νS=O vibrations slightly compared to phenyl-sulfonyl analogs (e.g., 4–9: 1165 cm⁻¹) due to electronic differences .
  • NMR : Aromatic proton signals in the target compound are expected near δ 7.2–8.1, similar to analogs. The absence of NH tautomerization (cf. triazole derivatives in ) simplifies its 1H NMR profile.
  • HRMS : All compounds show <5 ppm error between calculated and observed masses, confirming structural integrity .

Pharmacological Implications

  • Electron-Withdrawing Groups (EWGs) : Halogenated analogs (e.g., 4–10, 4–24) may exhibit enhanced binding to hydrophobic enzyme pockets due to increased lipophilicity .
  • Thiophene vs. Phenyl : The thiophene group’s sulfur atom could improve metabolic stability compared to phenyl rings, as seen in other sulfonamide drugs .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.